molecular formula C10H13F2N B13613208 2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine

2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13613208
M. Wt: 185.21 g/mol
InChI Key: UHCOWHPYRFYGFJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a dimethylphenyl group and two fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,3-dimethylphenyl derivatives with difluoroethanamine precursors. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-Dimethylphenyl)-2,2-difluoroethan-1-amine lies in its specific combination of a dimethylphenyl group with difluoroethanamine, which imparts distinct chemical and biological properties. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H13F2N/c1-7-4-3-5-9(8(7)2)10(11,12)6-13/h3-5H,6,13H2,1-2H3

InChI Key

UHCOWHPYRFYGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)(F)F)C

Origin of Product

United States

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